4-(4-methylbenzyl)-1-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-methylbenzyl)-1-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C26H29N5O2 and its molecular weight is 443.551. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-(4-methylbenzyl)-1-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one (CAS: 1251630-18-8) is a triazoloquinazolinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C26H29N5O2, with a molecular weight of approximately 443.55 g/mol. The structure features a quinazolinone core fused with a triazole ring, which is known to enhance biological activity through various mechanisms.
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives of triazoloquinazolinones have been evaluated for their ability to inhibit cancer cell proliferation across various cell lines. In a comparative study, compounds structurally related to our target compound demonstrated promising results against pancreatic cancer cell lines such as Mia PaCa-2 and PANC-1, showing IC50 values in the low micromolar range .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | Mia PaCa-2 | 5.0 |
Compound B | PANC-1 | 7.2 |
Target Compound | RKO | TBD |
MAO Inhibition
Monoamine oxidase (MAO) inhibitors are crucial in treating mood disorders and neurodegenerative diseases. The benzylamine moiety present in the compound has been associated with MAO inhibitory activity. In vitro studies have shown that derivatives with similar structures can inhibit MAO-A and MAO-B isoenzymes effectively . The target compound's potential as an MAO inhibitor warrants further investigation through enzyme kinetic studies and molecular docking simulations.
Antimicrobial Activity
Compounds derived from piperidine structures have demonstrated antimicrobial properties. The target compound's piperidine component may contribute to its efficacy against various pathogens. Preliminary tests indicate that structural analogs exhibit activity against both Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of triazoloquinazolinones. Modifications at different positions on the quinazolinone and triazole rings can significantly affect potency and selectivity:
- Substituents on the benzyl group : Methyl substitutions enhance lipophilicity and potentially improve cellular uptake.
- Piperidine modifications : Altering the alkyl groups on the piperidine ring can lead to variations in receptor binding affinity.
Case Studies
- Antitumor Efficacy : A study evaluated a series of triazoloquinazolinones against various cancer cell lines. The lead compound exhibited an IC50 value of 6 µM against LoVo cells, indicating significant antitumor potential .
- MAO-A Inhibition : Research highlighted that compounds similar to our target showed IC50 values ranging from 0.060 µM to 0.241 µM for MAO-A inhibition, suggesting that structural modifications could enhance this activity .
Properties
IUPAC Name |
4-[(4-methylphenyl)methyl]-1-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O2/c1-18-7-9-20(10-8-18)17-30-25(33)21-5-3-4-6-22(21)31-23(27-28-26(30)31)11-12-24(32)29-15-13-19(2)14-16-29/h3-10,19H,11-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHDWGUKROFDAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.